
(R)-Lansoprazole-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Lansoprazole-d4 is a deuterated form of the ®-enantiomer of lansoprazole, a proton pump inhibitor used to reduce stomach acid production. The deuterium atoms in ®-Lansoprazole-d4 replace the hydrogen atoms, which can enhance the compound’s stability and metabolic profile.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Lansoprazole-d4 involves several steps, including the introduction of deuterium atoms. One common method is the catalytic hydrogenation of a precursor compound in the presence of deuterium gas. This process requires specific catalysts and reaction conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of ®-Lansoprazole-d4 typically involves large-scale hydrogenation reactions using deuterium gas. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions
®-Lansoprazole-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can modify the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic conditions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of ®-Lansoprazole-d4, as well as substituted pyridine derivatives.
科学的研究の応用
®-Lansoprazole-d4 has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study deuterium effects.
Biology: Investigated for its effects on cellular processes and enzyme activity.
Medicine: Studied for its potential therapeutic benefits and improved pharmacokinetics.
Industry: Utilized in the development of new pharmaceuticals with enhanced stability.
作用機序
®-Lansoprazole-d4 exerts its effects by inhibiting the H+/K+ ATPase enzyme in the stomach lining, reducing gastric acid secretion. The deuterium atoms enhance the compound’s metabolic stability, leading to prolonged action. The molecular targets include the proton pump enzyme and associated signaling pathways.
類似化合物との比較
Similar Compounds
Lansoprazole: The non-deuterated form with similar proton pump inhibitory effects.
Omeprazole: Another proton pump inhibitor with a different chemical structure.
Pantoprazole: A related compound with distinct pharmacokinetic properties.
Uniqueness
®-Lansoprazole-d4 is unique due to the presence of deuterium atoms, which enhance its metabolic stability and potentially improve its therapeutic profile compared to non-deuterated analogs.
特性
分子式 |
C16H14F3N3O2S |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
4,5,6,7-tetradeuterio-2-[(R)-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/t25-/m1/s1/i2D,3D,4D,5D |
InChIキー |
MJIHNNLFOKEZEW-ZQDMXDIISA-N |
異性体SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)[S@](=O)CC3=NC=CC(=C3C)OCC(F)(F)F)[2H])[2H] |
正規SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




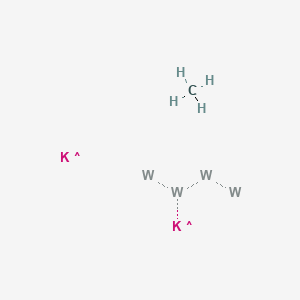
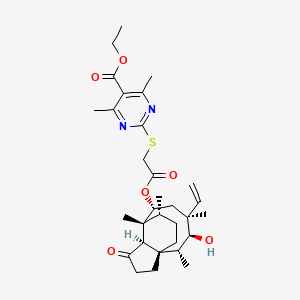
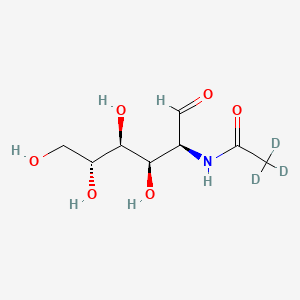
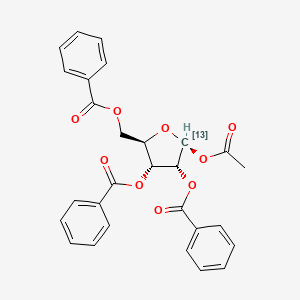
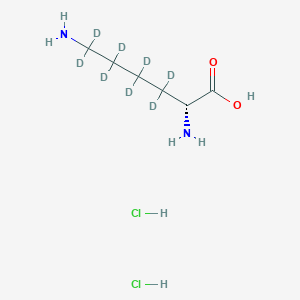
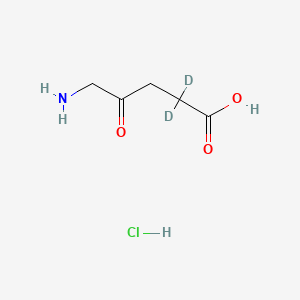
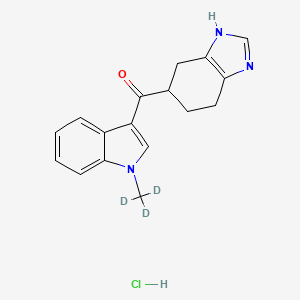
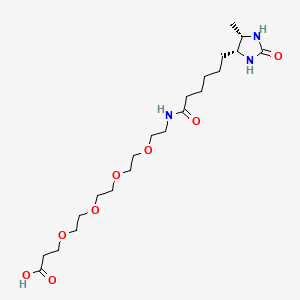

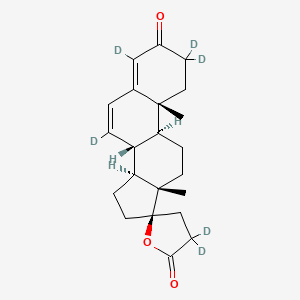
![[(2R,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12410218.png)

